Nicotinate adenine dinucleotide phosphate
CAS No.: 5502-96-5
Cat. No.: VC0004775
Molecular Formula: C21H27N6O18P3
Molecular Weight: 744.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5502-96-5 |
---|---|
Molecular Formula | C21H27N6O18P3 |
Molecular Weight | 744.4 g/mol |
IUPAC Name | [(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
Standard InChI | InChI=1S/C21H27N6O18P3/c22-17-12-18(24-7-23-17)27(8-25-12)20-16(44-46(33,34)35)14(29)11(43-20)6-41-48(38,39)45-47(36,37)40-5-10-13(28)15(30)19(42-10)26-3-1-2-9(4-26)21(31)32/h1-4,7-8,10-11,13-16,19-20,28-30H,5-6H2,(H6-,22,23,24,31,32,33,34,35,36,37,38,39)/t10-,11-,13-,14-,15-,16-,19-,20-/m1/s1 |
Standard InChI Key | QOTXBMGJKFVZRD-HISDBWNOSA-N |
Isomeric SMILES | C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)[O-])O)O)O)C(=O)O |
SMILES | C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)O |
Canonical SMILES | C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)[O-])O)O)O)C(=O)O |
Chemical Structure and Properties of Nicotinate Adenine Dinucleotide Phosphate
Nicotinate adenine dinucleotide phosphate (NAADP) is a dinucleotide comprising nicotinic acid and adenine linked by phosphate groups. Its molecular formula is C₂₁H₂₈N₇O₁₇P₃, with an average molecular weight of 743.405 g/mol (monoisotopic: 743.075 g/mol) . Structurally, NAADP differs from NADP by the substitution of a hydroxyl group for the amino group in the nicotinamide moiety, a modification that drastically enhances its Ca²⁺-mobilizing potency .
Structural Comparison with NADP
NAADP and NADP share a nearly identical backbone but diverge in their functional groups. This minor structural alteration enables NAADP to bind distinct receptors, primarily on acidic Ca²⁺ stores, while NADP functions as a coenzyme in redox reactions . The presence of a carboxyl group in NAADP’s nicotinic acid component facilitates its interaction with lysosomal two-pore channels (TPCs), which are critical for Ca²⁺ release .
Table 1: Key Chemical Properties of NAADP
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₁H₂₈N₇O₁₇P₃ | |
Molecular Weight | 743.405 g/mol (average) | |
740.4 g/mol (PubChem) | ||
Ionization State | Deprotonated (4-) at pH 7 | |
Solubility | Water-soluble |
Biological Role and Mechanism of Action
NAADP is the most potent known activator of intracellular Ca²⁺ release, with effective concentrations in the nanomolar range . Unlike inositol trisphosphate (IP₃) and cyclic ADP-ribose (cADPR), which target the endoplasmic reticulum (ER), NAADP primarily mobilizes Ca²⁺ from acidic compartments such as lysosomes and endosomes . This Ca²⁺ release is amplified by ryanodine receptors (RyRs) on the ER, creating coordinated signals that regulate processes like exocytosis and gene expression .
Target Organelles and Channels
NAADP binds to two-pore channels (TPC1 and TPC2) on endolysosomal membranes, triggering Ca²⁺ efflux into the cytosol . Genetic knockdown of TPC1 abolishes NAADP-induced Ca²⁺ signals, confirming its essential role . These channels are pH-sensitive, and their activation often coincides with lysosomal alkalization, which may modulate downstream trafficking or autophagy .
Table 2: Comparison of Ca²⁺-Mobilizing Messengers
Messenger | Target Organelle | Primary Receptor | Potency (EC₅₀) |
---|---|---|---|
NAADP | Lysosomes/Endosomes | TPC1/TPC2 | 1–50 nM |
IP₃ | Endoplasmic Reticulum | IP₃ Receptor | 100–500 nM |
cADPR | Endoplasmic Reticulum | Ryanodine Receptor | 50–200 nM |
Synthesis and Degradation Pathways
Biosynthesis
NAADP is synthesized via a base-exchange reaction catalyzed by ADP-ribosyl cyclases (e.g., CD38), where nicotinic acid replaces the nicotinamide group of NADP . This reaction occurs in response to extracellular stimuli such as hormonal signals or fertilization events . For example, in sea urchin eggs, NAADP levels spike within seconds of sperm-egg contact, initiating Ca²⁺ waves essential for zygote formation .
Catabolism
NAADP is degraded by phosphatases (e.g., 2'-3'-phosphatase) and enzymes like CD38, which hydrolyze it to inactive metabolites such as ADPRP . The transient nature of NAADP signals—often lasting only seconds—underscores the tight regulation of its synthesis and degradation .
Physiological and Pathophysiological Roles
Fertilization and Early Development
In sea urchins, NAADP-mediated Ca²⁺ release is the initial trigger for cortical granule exocytosis, preventing polyspermy and activating embryonic development . Mammalian studies suggest similar roles in sperm acrosome reactions and oocyte activation .
Immune Function
In cytotoxic T-cells, NAADP regulates lytic granule exocytosis, a process critical for destroying infected or cancerous cells . Disruption of NAADP signaling impairs immune surveillance, highlighting its therapeutic potential .
Pancreatic Secretion
NAADP potentiates glucose-stimulated insulin secretion in pancreatic β-cells by coordinating Ca²⁺ signals from acidic stores and the ER . Dysregulation of this pathway is implicated in type 2 diabetes .
Research Advancements and Future Directions
Recent studies have elucidated NAADP’s role in neurodegenerative diseases. For instance, lysosomal Ca²⁺ dyshomeostasis linked to NAADP/TPC signaling is implicated in Niemann-Pick type C and Alzheimer’s disease . Pharmacological modulation of TPCs is being explored to restore lysosomal function .
Open Questions
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Receptor Identification: While TPCs are established NAADP targets, their direct binding remains debated .
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Synthetic Enzymes: The physiological relevance of ADP-ribosyl cyclases in NAADP synthesis requires further validation .
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Therapeutic Targeting: Developing NAADP agonists/antagonists could treat Ca²⁺-related disorders but necessitates improved specificity .
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